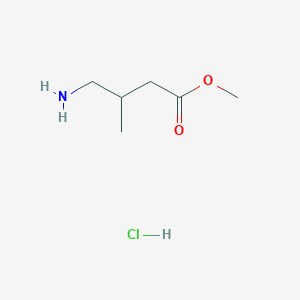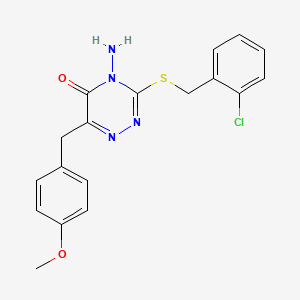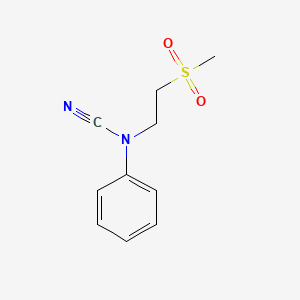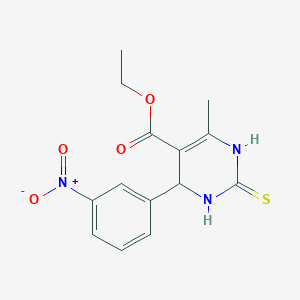
Methyl 4-amino-3-methylbutanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-amino-3-methylbutanoate hydrochloride” is a chemical compound with the CAS Number: 78287-53-3 . It has a molecular weight of 167.64 and its IUPAC name is methyl 4-amino-3-methylbutanoate hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-3-methylbutanoate hydrochloride” is1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
科学的研究の応用
Chemoenzymatic Synthesis
Methyl 4-amino-3-methylbutanoate hydrochloride is involved in the synthesis of enantiomerically pure compounds. A study demonstrated the chemoenzymatic synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids, highlighting the versatility of this compound in creating specific molecular configurations for various applications (Andruszkiewicz, Barrett, & Silverman, 1990).
Synthesis of Disubstituted Aminobutyric Acids
Research has explored the synthesis of 3,4-disubstituted aminobutyric acids, an area where methyl 4-amino-3-methylbutanoate hydrochloride plays a key role. This study indicates the potential pharmaceutical applications of these compounds, as they are known to exhibit significant pharmacological activity (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Role in GABA Synthesis
The compound has been identified as a precursor in the synthesis of gamma-aminobutyric acid (GABA), a significant neurotransmitter in the human brain. It's notable for its ability to cross the blood-brain barrier, indicating its utility in neurological research and potential therapeutic applications (Bianchi, Deana, Quadro, Mourier, & Galzigna, 1983).
Anticonvulsant Activity Study
A study focused on the synthesis of a phenibut ester, using methyl 4-amino-3-methylbutanoate hydrochloride, investigated its potential anticonvulsant properties. This research is particularly relevant for the development of new pharmacological treatments for epilepsy and other seizure-related disorders (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies have been conducted on derivatives of 4-amino-3-methylbutanoic acid, demonstrating the compound's utility in detailed molecular analysis and potential in drug development processes (Rizwana, Prasana, Muthu, & Abraham, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H303, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The compound’s safety data sheet (MSDS) provides more detailed safety information .
特性
IUPAC Name |
methyl 4-amino-3-methylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(4-7)3-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISARYZPDAVBWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-methylbutanoate hydrochloride | |
CAS RN |
78287-53-3 |
Source


|
| Record name | methyl 4-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d]thiazol-2-yl)-N2-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2454439.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)
![2-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2454443.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2454445.png)
![7-(furan-2-ylmethyl)-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2454446.png)

![[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2454455.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2454456.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![5-(3-bromophenyl)-1-butyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2454461.png)